phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate
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Description
Phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16885622 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 1,4-bis(5-phenyloxazol-2-yl)benzene, have been shown to be phototoxic against several types of microorganisms . This suggests that the compound could potentially target microbial cells.
Mode of Action
It’s known that similar compounds can produce singlet oxygen , which is a reactive oxygen species. Reactive oxygen species can cause oxidative damage to cells, leading to cell death. This might be one of the ways this compound interacts with its targets.
Pharmacokinetics
The compound’s molecular weight (as per a similar compound, 1,4-bis(5-phenyloxazol-2-yl)benzene, is 36440 ) suggests that it could potentially be absorbed and distributed in the body
Result of Action
The result of the compound’s action is likely to be cell death, given its potential to produce singlet oxygen and cause oxidative damage . This could make it useful in applications such as antimicrobial treatments.
Properties
IUPAC Name |
phenyl 4-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(20-15-21(30-25-20)18-7-3-1-4-8-18)24-16-17-11-13-26(14-12-17)23(28)29-19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWFUXJVSDRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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